molecular formula C11H9NO3 B3123874 Naphthalen-1-yl hydroxycarbamate CAS No. 31335-33-8

Naphthalen-1-yl hydroxycarbamate

Cat. No.: B3123874
CAS No.: 31335-33-8
M. Wt: 203.19 g/mol
InChI Key: QGQGWBYPKGXXQT-UHFFFAOYSA-N
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Description

Naphthalen-1-yl hydroxycarbamate is an organic compound that belongs to the class of naphthalene derivatives Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings this compound is characterized by the presence of a hydroxycarbamate group attached to the naphthalene ring

Properties

IUPAC Name

naphthalen-1-yl N-hydroxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-11(12-14)15-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQGWBYPKGXXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281014
Record name naphthalen-1-yl hydroxycarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31335-33-8
Record name NSC19715
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19715
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name naphthalen-1-yl hydroxycarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl hydroxycarbamate typically involves the reaction of naphthalene derivatives with hydroxycarbamate precursors. One common method includes the reaction of naphthalene-1-ol with isocyanates under controlled conditions to form the hydroxycarbamate group. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl hydroxycarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalen-1-yl carbamate derivatives.

    Reduction: Reduction reactions can convert the hydroxycarbamate group to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, naphthalen-1-yl carbamates, and other functionalized derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Naphthalen-1-yl hydroxycarbamate is utilized in the development of pharmaceutical compounds. Its structure allows it to act as a versatile building block for synthesizing biologically active molecules. The compound's derivatives have been investigated for their potential therapeutic effects, particularly in treating viral infections and cancer.

  • Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, certain derivatives have shown efficacy against positive-strand RNA viruses, suggesting potential applications in antiviral drug development .
  • Cancer Treatment : The compound has also been explored for its role in creating drug formulations aimed at treating various cancers. Its derivatives are being studied for their interactions with specific cellular targets, including receptors involved in tumor growth .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating complex molecules.

  • Chiral Building Blocks : The compound can be used to synthesize chiral α-amino acids through methods like 1,3-nitrogen migration. This process allows for the production of non-racemic amino acids that are crucial in the pharmaceutical industry for developing enantiomerically pure drugs .
  • Synthesis of Heterocycles : this compound is involved in the synthesis of heterocyclic compounds, which are significant in medicinal chemistry due to their diverse biological activities. These compounds often serve as pharmacophores in drug design .

Material Science

In addition to its applications in chemistry and medicine, this compound has potential uses in material science.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its functional groups allow for modifications that can tailor the physical properties of polymers for specific applications.

Mechanism of Action

The mechanism of action of naphthalen-1-yl hydroxycarbamate involves its interaction with specific molecular targets and pathways. The hydroxycarbamate group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Naphthalen-1-yl hydroxycarbamate can be compared with other naphthalene derivatives such as:

  • Naphthalene-1-yl carbamate
  • Naphthalene-2-yl hydroxycarbamate
  • Naphthalene-1-yl phenylcarbamate

These compounds share similar structural features but differ in their functional groups and specific properties. This compound is unique due to its specific hydroxycarbamate group, which imparts distinct chemical and biological properties.

Biological Activity

Naphthalen-1-yl hydroxycarbamate is a compound that has attracted attention for its potential biological activities, particularly in the context of cancer treatment and cellular apoptosis. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as carbamates, which are characterized by the presence of a carbamate functional group (-NHCOO-). The naphthalene moiety contributes to its lipophilicity and potential interactions with biological macromolecules such as DNA and proteins.

Research indicates that this compound exhibits significant anticancer properties through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to activate the mitochondrial apoptotic pathway. This is evidenced by an increase in pro-apoptotic protein BAX levels and a decrease in anti-apoptotic Bcl-2 levels, leading to the activation of caspases, particularly Caspase 3 and Caspase 9, which are crucial for the apoptosis process .
  • Inhibition of MAPK Signaling Pathway : this compound inhibits key signaling pathways involved in cell proliferation and survival, such as the MAPK pathway. This inhibition affects downstream signaling proteins like ERK 1/2, p38, and JNK, thereby reducing angiogenesis and tumor growth .

In Vitro Studies

The compound's efficacy has been evaluated against various human cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HeLa5.58 - 11.13Induces apoptosis via BAX/Bcl-2 modulation
HCT116TBDTBD
MDA-MB-231TBDTBD
MCF-7TBDTBD

The reported IC50 values indicate that this compound has potent anticancer activity, particularly against HeLa cells .

In Vivo Studies

In animal models, specifically using the Ehrlich Ascites Carcinoma (EAC) model, this compound demonstrated significant tumor growth inhibition. Treated mice exhibited prolonged survival rates without severe side effects, suggesting a favorable therapeutic index .

Case Studies

A notable study explored the effects of this compound on various cancer cell lines:

  • HeLa Cells : The compound induced significant apoptosis characterized by increased BAX expression and caspase activation.
  • HCT116 Cells : Further studies are needed to evaluate its effects on this cell line.
  • MDA-MB-231 Cells : Initial findings suggest similar apoptotic pathways may be activated.

These findings underscore the potential of this compound as an anticancer agent.

Toxicity Assessment

While investigating its therapeutic potential, it is also crucial to assess toxicity. A systematic review highlighted that naphthalene derivatives exhibit varying levels of toxicity depending on their structure. For instance, 1,4-naphthoquinone (a by-product of naphthalene metabolism) was found to have a significantly higher toxicity compared to other derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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